4-Methyl-2-(1-prop-2-enoylpiperidin-3-yl)-1,3-thiazole-5-carboxylic acid
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Overview
Description
4-Methyl-2-(1-prop-2-enoylpiperidin-3-yl)-1,3-thiazole-5-carboxylic acid is a complex organic compound that belongs to the thiazole family. This compound is characterized by its unique structure, which includes a thiazole ring, a piperidine ring, and a carboxylic acid group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(1-prop-2-enoylpiperidin-3-yl)-1,3-thiazole-5-carboxylic acid typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction involving a suitable piperidine derivative.
Formation of the Carboxylic Acid Group: This can be achieved through oxidation reactions using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(1-prop-2-enoylpiperidin-3-yl)-1,3-thiazole-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
4-Methyl-2-(1-prop-2-enoylpiperidin-3-yl)-1,3-thiazole-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(1-prop-2-enoylpiperidin-3-yl)-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2-(1-prop-2-enoylpiperidin-3-yl)-1,3-thiazole-5-carboxamide
- 4-Methyl-2-(1-prop-2-enoylpiperidin-3-yl)-1,3-thiazole-5-carboxylate
Uniqueness
4-Methyl-2-(1-prop-2-enoylpiperidin-3-yl)-1,3-thiazole-5-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Biological Activity
4-Methyl-2-(1-prop-2-enoylpiperidin-3-yl)-1,3-thiazole-5-carboxylic acid is a complex organic compound belonging to the thiazole family. Its unique structure, which includes a thiazole ring, a piperidine ring, and a carboxylic acid group, has generated interest in various fields of scientific research due to its potential biological activities, particularly in antimicrobial and anticancer domains.
The synthesis of this compound typically involves multiple steps, including:
- Formation of the Thiazole Ring : This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.
- Introduction of the Piperidine Ring : The piperidine ring is introduced through nucleophilic substitution reactions involving a suitable piperidine derivative.
- Formation of the Carboxylic Acid Group : This is typically done through oxidation reactions using strong oxidizing agents like potassium permanganate or chromium trioxide.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains:
Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
---|---|---|
Staphylococcus aureus | 1.95 µg/mL | 3.91 µg/mL |
Enterococcus faecalis | 15.62 µg/mL | 62.5 µg/mL |
Escherichia coli | 125 µg/mL | >1000 µg/mL |
Pseudomonas aeruginosa | Not sensitive | N/A |
The compound's high activity against Gram-positive bacteria suggests its potential as an effective therapeutic agent in treating bacterial infections .
Anticancer Activity
Emerging studies have also explored the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving:
- Inhibition of Cell Proliferation : The compound disrupts cell cycle progression, leading to reduced proliferation rates.
- Induction of Apoptosis : Enhanced expression of pro-apoptotic markers and reduced expression of anti-apoptotic proteins have been observed in treated cancer cells.
In particular, studies have demonstrated that the compound can significantly inhibit the growth of various cancer cell lines, making it a candidate for further investigation as an anticancer agent .
The biological activity of this compound is believed to involve its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects such as:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Receptor Binding : It may bind to specific receptors on cell surfaces, altering signaling pathways that control cell growth and survival .
Case Studies
Several case studies highlight the potential applications of this compound:
- Antimicrobial Efficacy : A study evaluated the effectiveness of the compound against multi-drug resistant strains of bacteria, demonstrating its superior activity compared to conventional antibiotics.
- Cancer Treatment Research : In vitro studies showed that treatment with this compound resulted in significant apoptosis in breast cancer cell lines, suggesting its potential role as an adjunct therapy in cancer treatment.
Properties
IUPAC Name |
4-methyl-2-(1-prop-2-enoylpiperidin-3-yl)-1,3-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-3-10(16)15-6-4-5-9(7-15)12-14-8(2)11(19-12)13(17)18/h3,9H,1,4-7H2,2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYRNQJRUERWADU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2CCCN(C2)C(=O)C=C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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